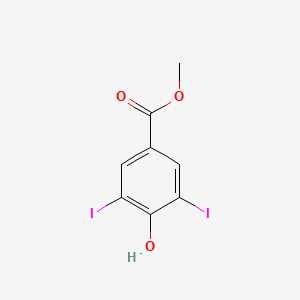

Methyl 4-hydroxy-3,5-diiodobenzoate

Overview

Description

“Methyl 4-hydroxy-3,5-diiodobenzoate” is a chemical compound with the molecular formula C8H6I2O3 . It is soluble in alcohol and ether, and slightly soluble in water .

Molecular Structure Analysis

The molecular weight of “Methyl 4-hydroxy-3,5-diiodobenzoate” is 403.94 . The InChI key is MBNGCRHTBSWFLS-UHFFFAOYSA-N . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-3,5-diiodobenzoate” is a white to light yellow powder or crystals . It has a molecular weight of 403.94 . It is soluble in alcohol and ether, and slightly soluble in water . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Metabolism and Excretion Variations Across Species

A study on the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate, a compound closely related to Methyl 4-hydroxy-3,5-diiodobenzoate, showed significant species variations in its processing. Humans and various primate species metabolized this compound to produce 3,5-diiodoanisic acid, a product of O-methylation, which was not found in the metabolism of other studied species like rats and rabbits. These findings highlight a unique metabolic pathway prevalent among humans and primates, emphasizing species-specific differences in drug metabolism and excretion processes (Wold, Smith, & Williams, 1973).

Biological Action of Thyroxine Analogues

Research into the biological action of substances related to thyroxine, including butyl 4-hydroxy-3:5-diiodobenzoate, shed light on the excretion products following administration in humans and animals. The study found that the major excretory products were 4-hydroxy-3:5-diiodobenzoic acid and its methyl ether, highlighting the importance of these compounds in understanding thyroid hormone metabolism and its analogues' biological effects (J. H. Wilkinson, 1959).

Synthesis and Activity of O-methyl Derivatives

Another facet of research on Methyl 4-hydroxy-3,5-diiodobenzoate focuses on the synthesis and biological activity of its O-methyl derivatives. Early studies discovered the O-methylation of iodinated phenolic compounds by humans, leading to investigations into the biological activities of these compounds. These findings have implications for understanding thyroid hormones' metabolism and the potential therapeutic applications of their methylated derivatives (Tomita, Lardy, Johnson, & Kent, 1961).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives from Piper aduncum leaves, including compounds structurally similar to Methyl 4-hydroxy-3,5-diiodobenzoate, demonstrated significant antimicrobial and molluscicidal activities. These findings suggest the potential for developing natural product-based strategies for managing pests and microbial infections, leveraging the bioactive properties of these compounds (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Safety and Hazards

“Methyl 4-hydroxy-3,5-diiodobenzoate” is classified with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name |

methyl 4-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGCRHTBSWFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480456 | |

| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-3,5-diiodobenzoate | |

CAS RN |

3337-66-4 | |

| Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

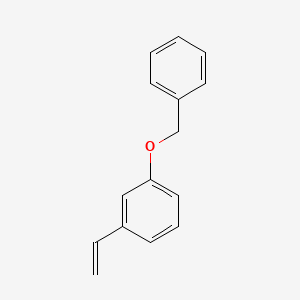

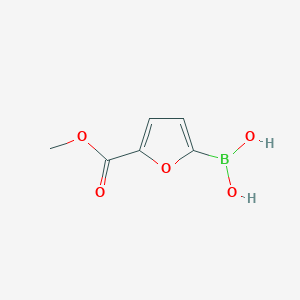

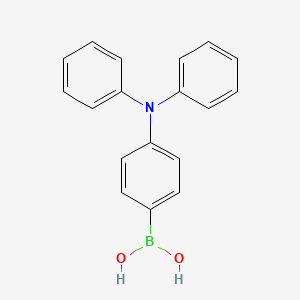

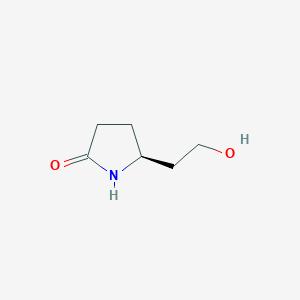

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)